N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3-methylthiophene group. This structure combines heterocyclic diversity (oxadiazole and thiophene) with the benzodioxole scaffold, which is known for its metabolic stability and bioactivity in medicinal chemistry. The compound’s synthesis typically involves reductive amination or coupling reactions, as seen in structurally related analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-4-5-25-16(10)17-20-19-15(24-17)7-14(21)18-8-11-2-3-12-13(6-11)23-9-22-12/h2-6H,7-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACWCWJXSONOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl moiety. This is often achieved through a reaction involving benzo[d][1,3]dioxole and an appropriate reagent to introduce the methyl group. The subsequent steps involve the formation of the 1,3,4-oxadiazole ring and the attachment of the thiophen-2-yl group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale production also involves purification processes to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in biological assays to study enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antitumor agent or in the development of new drugs.
Industry: It may be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs, highlighting key differences in substituents, synthetic yields, and bioactivities:
Key Observations:
Structural Variations :
- The target compound uniquely combines a 3-methylthiophene-oxadiazole core with the benzodioxole-methyl group. This contrasts with analogs like C26 (bromothiophene) and SW-C165 (bromobenzyl), where halogenated substituents enhance antibacterial activity but may increase toxicity .
- The 1,3,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, improving metabolic stability compared to K-16 , which uses a benzylthio group prone to oxidation .
Synthetic Efficiency :
- Yields for benzodioxole-containing analogs range from 56% (SW-C165 ) to 78% (Compound 5p ). The target compound’s synthesis likely requires optimized coupling steps due to the steric hindrance of the 3-methylthiophene group .
- Enzyme Inhibition: ASN90 (O-GlcNAcase) and Compound-2 (IDO1) demonstrate the therapeutic relevance of benzodioxole-oxadiazole hybrids in neurodegenerative and immunomodulatory contexts .
Research Findings and Implications
- Antimicrobial Potential: The benzodioxole-oxadiazole scaffold in the target compound shares structural motifs with C26 and SW-C165, which disrupt bacterial virulence pathways.
- Neuroprotective Applications : Analog ASN90 highlights the scaffold’s versatility in central nervous system targets, though the target compound’s methylthiophene group may confer distinct pharmacokinetic properties .
- Agricultural Chemistry : K-16 ’s root growth modulation in Arabidopsis indicates possible agrochemical applications for the target compound if optimized for plant uptake .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antidiabetic and anticancer effects, mechanisms of action, and structure-activity relationships based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and an oxadiazole ring. The molecular formula is CHNO, with a molecular weight of approximately 298.29 g/mol. The presence of these functional groups is believed to contribute to its biological activities.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of similar benzodioxole derivatives. For instance, compounds with the benzodioxole core have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism.
| Compound | IC (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC > 150 µM |
| IIc | 0.68 | IC > 150 µM |
In vivo studies using streptozotocin-induced diabetic mice demonstrated that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses, indicating its potential as an antidiabetic agent .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have also been explored. A study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines with IC values ranging from 26 to 65 µM. Notably, compound IIc showed promising results in inhibiting cancer cell proliferation while maintaining a safety profile for normal cells .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways:
- α-Amylase Inhibition : By preventing the breakdown of complex carbohydrates into simpler sugars, this compound can help regulate blood sugar levels.
- Cytotoxicity Against Cancer Cells : The compound may induce apoptosis in cancer cells through various signaling pathways influenced by insulin and IGFs .
Structure-Activity Relationship (SAR)
The structural features of benzodioxole derivatives play a crucial role in their biological activities. Variations in substituents on the benzodioxole or oxadiazole rings can significantly affect potency and selectivity against target enzymes.
Key Findings from SAR Studies:
- Substituent Effects : Introduction of methyl or other electron-donating groups enhances enzyme inhibition.
- Core Structure Importance : The benzodioxole core is essential for maintaining biological activity across different derivatives.
Case Studies
Several case studies have investigated the efficacy of compounds similar to this compound:
- Antidiabetic Effects : A study demonstrated that derivatives with strong α-amylase inhibitory activity also effectively lowered blood glucose levels in diabetic models.
- Anticancer Efficacy : Another research highlighted that certain derivatives showed significant cytotoxic effects against multiple cancer cell lines while sparing normal cells.
Q & A
Q. Key Variables :
- Solvent choice : Acetone favors milder conditions, while dioxane enables higher temperatures for stubborn reactions .
- Base selection : K₂CO₃ is effective for thiol deprotonation, whereas TEA neutralizes HCl byproducts in chloroacetylations .
How can researchers confirm the structural integrity and purity of this compound during synthesis?
Methodological Answer:
Chromatography : Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .
Recrystallization : Ethanol or acetic acid recrystallization removes unreacted starting materials .
Spectral Analysis :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole methylene at δ 4.5–5.0 ppm).
- IR spectroscopy to validate carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups.
- Mass spectrometry (HRMS) for molecular ion verification .
What strategies optimize the introduction of the 3-methylthiophen-2-yl group to the oxadiazole ring?
Methodological Answer:
Pre-functionalization : Synthesize 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol via cyclization of thiosemicarbazides with carboxylic acids, followed by sulfur incorporation .
Coupling Conditions :
- Use polar aprotic solvents (DMF or DMSO) to enhance solubility of aromatic intermediates.
- Optimize reflux time (3–6 h) to balance yield and side reactions. Excess K₂CO₃ (1.5–2.0 eq) improves thiol reactivity .
Troubleshooting :
- Low yields may arise from steric hindrance; substituting the thiophene’s 3-methyl group with smaller substituents (e.g., H or Cl) can improve coupling efficiency .
How can in silico methods predict the biological activity of this compound?
Methodological Answer:
Molecular Docking :
- Use software like AutoDock Vina to model interactions with targets (e.g., cancer-related proteins EGFR or tubulin).
- Prioritize the oxadiazole and thiophene moieties as key binding motifs due to their π-π stacking and hydrogen-bonding potential .
ADMET Prediction :
- Tools like SwissADME assess logP (lipophilicity) and bioavailability. The benzodioxole group may enhance blood-brain barrier penetration but reduce solubility .
How should researchers resolve discrepancies in biological activity data across structural analogs?
Methodological Answer:
Structure-Activity Relationship (SAR) Analysis :
- Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 3-methylthiophene) to identify critical pharmacophores.
- For example, electron-withdrawing groups on the oxadiazole ring may enhance cytotoxicity but reduce metabolic stability .
Experimental Validation :
- Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity) to minimize inter-lab variability .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
Solvent Volume : Reduce acetone/dioxane usage via solvent recycling or switching to greener alternatives (e.g., ethanol-water mixtures) .
Purification : Replace recrystallization with column chromatography for larger batches, though this increases cost.
Yield Optimization :
- Pilot small-scale reactions to test catalysts (e.g., KI for SN2 reactions) or microwave-assisted synthesis to shorten reaction times .
Q. Comparative Table: Synthesis Conditions for Oxadiazole-Acetamide Derivatives
| Parameter | ||
|---|---|---|
| Solvent | Acetone | Dioxane |
| Base | K₂CO₃ | Triethylamine |
| Reaction Time | 3 h | 20 min (microwave-assisted) |
| Yield | 65–75% | 70–85% |
| Key Step | Thiol-oxadiazole coupling | Chloroacetylation of amines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
